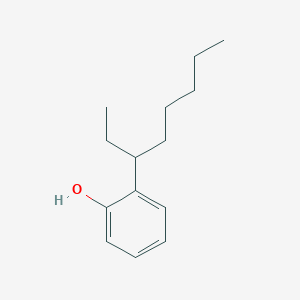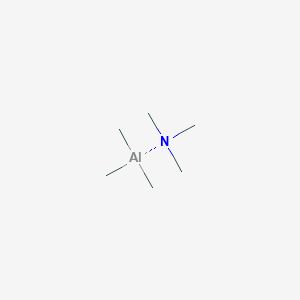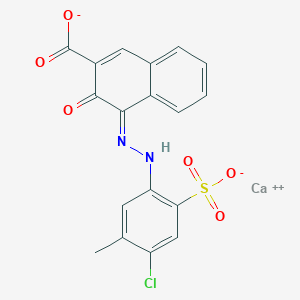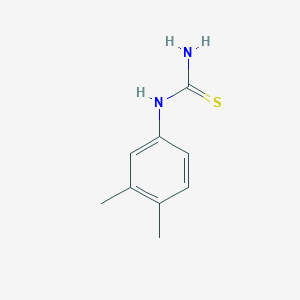
(3,4-Dimethylphenyl)thiourea
描述
(3,4-Dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C₉H₁₂N₂S. It is a derivative of thiourea, where the hydrogen atoms of the thiourea are replaced by a 3,4-dimethylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
作用机制
Target of Action
(3,4-Dimethylphenyl)thiourea, like other thiourea derivatives, has been found to interact with several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, such as carbohydrate digestion (α-amylase and α-glucosidase) and neurotransmission (AChE and BuChE).
Mode of Action
Thiourea derivatives are known to inhibit the activity of the aforementioned enzymes . This inhibition could be due to the compound binding to the active site of the enzymes, preventing their normal function.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the digestion of carbohydrates, potentially leading to decreased glucose absorption . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially leading to changes in nerve signal transmission .
Result of Action
The inhibition of the target enzymes by this compound can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially lead to decreased blood glucose levels . The inhibition of AChE and BuChE could potentially affect nerve signal transmission .
准备方法
Synthetic Routes and Reaction Conditions: (3,4-Dimethylphenyl)thiourea can be synthesized through several methods. One common method involves the reaction of 3,4-dimethylaniline with thiophosgene. The reaction typically proceeds as follows:
- Dissolve 3,4-dimethylaniline in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves the use of safer and more environmentally friendly reagents. One such method includes the reaction of 3,4-dimethylaniline with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction conditions are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: (3,4-Dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学研究应用
(3,4-Dimethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Research has explored its potential as an anticancer agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, rubber vulcanization accelerators, and as a stabilizer in the manufacture of plastics.
相似化合物的比较
Thiourea: The parent compound, with a simpler structure and broader applications.
N-Phenylthiourea: Similar structure but with a phenyl group instead of a 3,4-dimethylphenyl group.
N,N’-Disubstituted Thioureas: A class of compounds with various substituents on the nitrogen atoms, offering diverse chemical properties.
Uniqueness: (3,4-Dimethylphenyl)thiourea is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
(3,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAZPFKTDKAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357613 | |
| Record name | (3,4-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-18-4 | |
| Record name | 16738-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the N-H…S hydrogen bonding observed in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea?
A1: The research paper demonstrates that N-benzoyl-N'-(3,4-dimethylphenyl)thiourea molecules arrange themselves in a specific pattern within the crystal structure. This arrangement is stabilized by N-H…S hydrogen bonding, where the nitrogen-bound hydrogen atom of one molecule interacts with the sulfur atom of an adjacent molecule []. This type of interaction influences the compound's physical properties like melting point, solubility, and stability in solid form. Understanding such intermolecular interactions is crucial for predicting how a compound might interact with biological targets, which is a fundamental step in drug discovery.
Q2: The paper mentions a C=S bond distance. Why is this information relevant?
A2: The C=S bond distance in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea is reported as 1.667(2) Å []. This bond length provides insights into the electronic properties and reactivity of the thiourea group. Variations in bond lengths within a molecule, influenced by factors like electronic effects and intermolecular interactions, can affect how a compound interacts with biological systems. This information can be valuable for structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure impact its biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



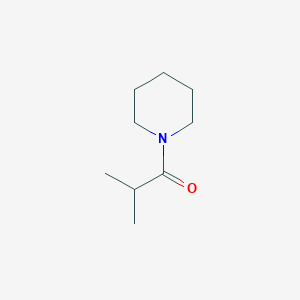
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
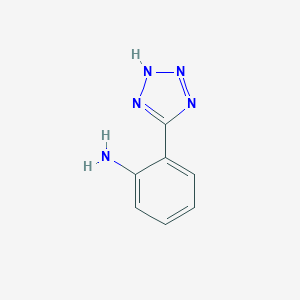
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)

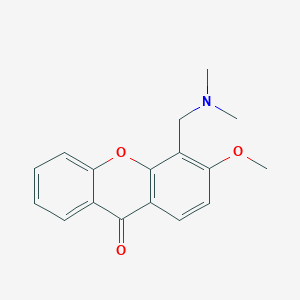
![(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride](/img/structure/B100622.png)
